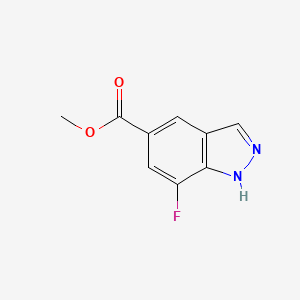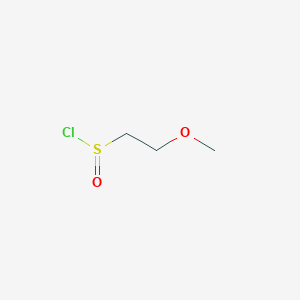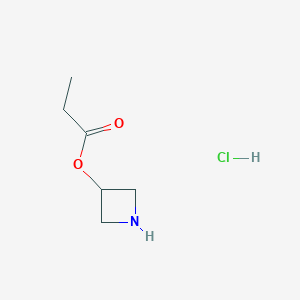
N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups and structural features, including a fluorobenzyl group, a fluorophenyl group, a pyridinyl group, and a 1,2,3-triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This ring is connected to a pyridinyl group, a fluorobenzyl group, and a fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could influence its reactivity and the presence of the 1,2,3-triazole ring could influence its stability .Applications De Recherche Scientifique
Antimicrobial Activity
A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains, indicating potential applications in developing new antimicrobial agents (Jadhav et al., 2017).
Structural Analysis and Differentiation
A method for differentiating halogen positional isomers of cannabimimetic compounds using electron ionization-triple quadrupole mass spectrometry has been described. This technique is important for the analysis of forensic samples and can differentiate between structural isomers of substances like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide and its fluoro positional isomers (Murakami et al., 2016).
Tetrel Bonding Interactions
The synthesis and characterization of triazole derivatives incorporating an α-ketoester functionality have been reported. These compounds form self-assembled dimers in the solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions, highlighting the role of substituents in influencing interaction energy and demonstrating potential applications in material science and molecular engineering (Ahmed et al., 2020).
Fries Rearrangement
An efficient approach for the regioselective synthesis of benzamide through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. This method involves the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and its application as a strategic intermediate, showcasing the method's utility in synthesizing structurally complex molecules efficiently (Moreno-Fuquen et al., 2019).
Antitumour Activity
The synthesis and evaluation of a compound bearing the 1H-indazole-1-carboxamide moiety for its antitumor activity have been reported. This compound inhibits the proliferation of some cancer cell lines, indicating its potential application in cancer therapy (Hao et al., 2017).
Synthesis and Characterization of Heterocyclic Compounds
Novel heterocyclic compounds with a broad spectrum of applications in medicinal and diagnostic areas have been synthesized and characterized. These compounds, featuring the triazole moiety, show moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase, suggesting their potential in treating Alzheimer's and diabetic diseases (Saleem et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c22-16-7-9-17(10-8-16)28-20(15-5-3-11-24-12-15)19(26-27-28)21(29)25-13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWICNMICHUSFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)



![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)

![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)


